3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C19H16N6O2S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6O2S/c1-12-17(24-10-4-3-5-15(24)20-12)18-21-22-19-25(18)23-16(28-19)11-27-14-8-6-13(26-2)7-9-14/h3-10H,11H2,1-2H3 |
InChI Key |
NMVGYRLOQVGHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Molecular Data
| Property | Description |
|---|---|
| Molecular Formula | C19H16N6O2S |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 6-[(4-methoxyphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-triazolo[3,4-b]thiadiazole |
| PubChem CID | 100828064 |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)OC |
The compound consists of:
Preparation Methods Analysis
Key Synthetic Steps
Preparation of 5-Substituted 4-Amino-3-Mercapto-1,2,4-Triazole
- Starting from thiocarbohydrazide , reaction with appropriate carboxylic acids at elevated temperatures (melting point conditions) yields 5-substituted 4-amino-3-mercapto-1,2,4-triazoles.
- This step is crucial as it sets the foundation for the fused triazolothiadiazole ring system.
Formation of the 1,2,4-Triazolo[3,4-b]thiadiazole Core
- The 4-amino-3-mercapto-1,2,4-triazole intermediates undergo heterocyclization with phosphorus oxychloride (POCl3) or related reagents to form the fused triazolothiadiazole ring.
- This cyclization is typically performed under reflux, with careful control of temperature and reaction time to maximize yield.
Coupling with 2-Methylimidazo[1,2-a]pyridine
- The final step involves coupling the functionalized triazolothiadiazole intermediate with 2-methylimidazo[1,2-a]pyridine, usually via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) depending on the substituents present.
- Optimization of catalyst, ligand, temperature, and solvent is critical to achieve high purity and yield.
Representative Reaction Scheme
Research Findings and Notes
- The synthetic approach for this compound builds upon established methods for 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazoles, which have been reported to have diverse biological activities including antimycotic, antibacterial, and antiviral effects, although specific activity for this exact compound remains to be fully characterized.
- The use of phosphorus oxychloride for heterocyclization is a well-documented and efficient method to form the fused triazolothiadiazole ring system.
- Functionalization at the 6-position with an aryl-alkoxy substituent such as (4-methoxyphenoxy)methyl is critical for modulating the compound’s physicochemical and biological properties.
- Coupling with the 2-methylimidazo[1,2-a]pyridine moiety is a strategic step to incorporate an additional pharmacophore known for binding to various biological targets.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Comments/Optimization Parameters |
|---|---|---|
| 5-Substituted triazole synthesis | Thiocarbohydrazide + Carboxylic acid, heat | Control temperature to avoid decomposition |
| Heterocyclization | Phosphorus oxychloride, reflux | Reaction time and POCl3 excess affect yield |
| Alkylation at 6-position | (4-Methoxyphenoxy)methyl halide, base, DMF | Base choice and solvent purity critical |
| Coupling with imidazopyridine | Pd catalyst, ligands, inert atmosphere | Catalyst system optimization enhances yield |
Chemical Reactions Analysis
3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as urease, by binding to their active sites and preventing substrate binding . This inhibition disrupts the metabolic processes of pathogenic microorganisms, leading to their death. Additionally, the compound’s unique structure allows it to interact with various cellular receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Substituent Diversity : The target compound’s imidazopyridine group distinguishes it from analogues with pyridinyl (e.g., ), pyrrolyl (e.g., ), or pyrazolyl substituents (e.g., ). These variations influence electronic properties and target binding.
- Methoxy Groups: The 4-methoxyphenoxy methyl group enhances lipid solubility, similar to 3,4-dimethoxyphenyl substitutions in compound 20a .
Key Observations :
Table 3: Comparative Bioactivity Profiles
Key Observations :
- Antifungal Potential: The target compound’s triazolo-thiadiazole core aligns with docking studies showing affinity for 14-α-demethylase lanosterol (3LD6), a key fungal enzyme .
- Vasodilatory Effects : Pyridinyl-substituted analogues (e.g., ) demonstrate activity distinct from the target compound’s likely mechanisms.
Structure-Activity Relationship (SAR) Insights
- Methoxy Groups : Enhance lipophilicity and membrane permeability, critical for antifungal activity .
- Imidazopyridine vs. Pyridine : The imidazopyridine moiety may offer improved π-π stacking or hydrogen-bonding interactions compared to simpler pyridinyl groups .
- Variable R Groups : Substituents at position 6 (e.g., aryl, alkyl) modulate steric bulk and electronic effects, fine-tuning target selectivity .
Biological Activity
The compound 3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 368.41 g/mol. The structure features a complex arrangement of triazole and thiadiazole rings fused with an imidazopyridine moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that derivatives of triazoles and thiadiazoles exhibit a range of biological activities, particularly in anticancer applications. The presence of the methoxyphenyl group enhances the compound's lipophilicity and bioavailability.
Anticancer Activity
Numerous studies have investigated the anticancer properties of similar compounds:
- Cytotoxicity Studies : A review highlighted that various 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against different cancer cell lines including HL-60 (human leukemia), A549 (lung cancer), and MCF7 (breast cancer) .
- Mechanisms of Action : The mechanism typically involves the inhibition of key enzymes and receptors involved in cell proliferation and survival. For instance, some derivatives have been shown to induce apoptosis through caspase activation pathways .
Case Studies
Several specific studies illustrate the biological activity of compounds related to our target compound:
- Anticancer Evaluation : A study reported that a derivative with a similar structure exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against multiple cancer cell lines .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiadiazole ring can significantly enhance anticancer activity. For example, substituting hydrogen atoms with electron-withdrawing groups such as trifluoromethyl has been associated with increased potency .
Data Table: Biological Activity Summary
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HL-60 | 19.5 | Caspase activation |
| Compound B | A549 | 25.0 | ERK1/2 inhibition |
| Target Compound | MCF7 | TBD | TBD |
Q & A
What are the typical synthetic routes for preparing 3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine?
Answer:
The synthesis involves multi-step reactions, starting with cyclization to form the triazolo-thiadiazole core. Key steps include:
- Cyclization : Reaction of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions (e.g., NaH in toluene) .
- Functionalization : Introduction of the 4-methoxyphenoxymethyl group via nucleophilic substitution or coupling reactions .
- Imidazo-pyridine assembly : Condensation of 2-methylimidazo[1,2-a]pyridine precursors with the triazolo-thiadiazole intermediate using phosphorus oxychloride (POCl₃) as a catalyst .
Key reagents : Sodium hydride, aromatic aldehydes, and thiourea derivatives. Purification often employs column chromatography and recrystallization.
How is the structure of this compound confirmed experimentally?
Answer:
Structural validation relies on:
- Spectroscopic techniques :
- Elemental analysis : Confirms molecular formula (e.g., C₂₃H₂₀N₆O₂S) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in the triazole ring) .
What preliminary biological activities have been reported for this compound?
Answer:
Early studies suggest:
- Antifungal activity : Inhibition of fungal lanosterol 14α-demethylase (CYP51) via molecular docking, with predicted binding affinity comparable to fluconazole .
- Anticancer potential : Structural analogs with imidazo-pyridine moieties show cytotoxicity against cancer cell lines (e.g., IC₅₀ ~10–50 µM in MCF-7) .
- Selectivity : The 4-methoxyphenoxy group enhances target specificity compared to simpler triazolo-thiadiazoles .
How can synthetic yields be optimized for this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Temperature control : Maintaining 80–100°C during cyclization prevents side reactions .
- Catalyst use : POCl₃ increases imidazo-pyridine coupling efficiency (yield improvement from 45% to 73%) .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) achieves >95% purity .
How do substituents on the triazolo-thiadiazole core influence bioactivity?
Answer:
Substituent effects are critical:
- Methoxy groups : Electron-donating 4-methoxy enhances antifungal activity by improving hydrophobic interactions with CYP51 .
- Imidazo-pyridine : Increases membrane permeability, as shown in logP comparisons (logP = 2.8 vs. 1.5 for non-imidazo analogs) .
- Thiadiazole sulfur : Facilitates hydrogen bonding with target proteins (e.g., Cys residue in CYP51) .
How should researchers address contradictory biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC vs. IC₅₀ measurements) and use reference compounds (e.g., fluconazole for antifungal assays) .
- Structural analogs : Compare activity of derivatives (e.g., 3,4-dimethoxyphenyl vs. 4-methoxyphenoxy) to isolate substituent effects .
- Dose-response curves : Establish EC₅₀ values to quantify potency differences .
What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like CYP51 (PDB: 3LD6). Key interactions include π-π stacking with heme and hydrogen bonds with active-site residues .
- MD simulations : Assess binding stability over 100 ns trajectories (RMSD <2 Å indicates stable complexes) .
- QSAR models : Relate substituent electronegativity to antifungal activity (R² >0.85 in training sets) .
What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
SAR approaches include:
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test activity .
- Pharmacophore mapping : Identify essential features (e.g., triazole ring, methoxy group) using software like PharmaGist .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with bioactivity .
How can researchers assess the compound’s physicochemical stability?
Answer:
Stability studies involve:
- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C indicates thermal stability) .
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO. LogD (pH 7.4) ~2.5 suggests moderate aqueous solubility .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
What advanced methods identify novel biological targets for this compound?
Answer:
Target identification employs:
- Chemoproteomics : Immobilized compound pulldown with MS/MS to identify binding proteins .
- Transcriptomics : RNA-seq of treated cells to map pathway enrichment (e.g., sterol biosynthesis for antifungal activity) .
- CRISPR screening : Genome-wide knockout libraries identify resistance genes (e.g., ERG11 in Candida) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
